![molecular formula C14H12N2O2 B2636660 5-(1H-benzimidazol-2-yl)-2-methoxyphenol CAS No. 73008-32-9](/img/structure/B2636660.png)
5-(1H-benzimidazol-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a bicyclic compound formed by the fusion of benzene and imidazole rings . It’s an important heterocyclic compound in medicinal chemistry due to its wide range of biological activities .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. For instance, one study described the synthesis of 2,5-disubstituted analogues based on (1H-benzimidazole-2-yl)methanol derivatives .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using techniques like X-ray crystal structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be quite diverse. For instance, some benzimidazole derivatives have been found to exhibit significant quantum yield .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
This compound has been used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with structural versatility and controlled porosity, which have seen growing interest in both industrial and scientific circles . The compound has been used as an organic linker in the formation of MOFs .
Inhibition of T Cell Proliferation
A benzimidazole derivative named BMT-1 has been shown to inhibit T cell proliferation. This compound interferes with H+/K±ATPases, leading to intracellular acidification and inhibition of T cell proliferation .
Anticancer Agents
Benzimidazole derivatives, including this compound, have been synthesized and evaluated for their potential as anticancer agents. The presence of certain substituent groups in their structures has been found to significantly influence their anticancer activity .
Antioxidant Activity
Compounds containing the benzimidazole moiety have been evaluated for their antioxidant activity. This activity can be modulated by the polymerization of tubulin .
Antiparasitic Activities
Benzimidazole derivatives, including this compound, have been synthesized and evaluated for their antiparasitic activities .
Synthesis of Functional Molecules
Benzimidazoles are key components in the synthesis of functional molecules used in a variety of everyday applications. They have been used in the development of new drugs, pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysts .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 5-(1h-benzo[d]imidazol-2-yl)-2-methoxyphenol, have a broad range of biological activities . They are key components in functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the properties of imidazole-containing compounds can be influenced by factors such as ph and temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-13-7-6-9(8-12(13)17)14-15-10-4-2-3-5-11(10)16-14/h2-8,17H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPZXDLGNKRETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.